
N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. GABA is an important neurotransmitter in the central nervous system, and its dysregulation has been implicated in various neurological disorders such as epilepsy, anxiety, and depression. CPP-115 has been studied for its potential therapeutic applications in these disorders.
Mecanismo De Acción
N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide increases GABA levels in the brain, which can have a calming effect and reduce seizure activity.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide has been shown to increase GABA levels in the brain, which can have a variety of physiological effects. It can reduce seizure activity, alleviate symptoms of anxiety and depression, and reduce cocaine-induced dopamine release in the brain. N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide has also been shown to have neuroprotective effects, as it can protect against glutamate-induced neurotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide in lab experiments is its potency and specificity as a GABA aminotransferase inhibitor. This allows for precise control over GABA levels in the brain and can help researchers better understand the role of GABA in neurological disorders. However, one limitation of using N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide. One area of interest is its potential use in combination with other drugs for the treatment of neurological disorders. Another area of interest is its potential use in treating other conditions such as chronic pain and substance abuse. Additionally, further research is needed to better understand the long-term effects of N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide on the brain and its potential for toxicity.
Métodos De Síntesis
N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide can be synthesized through a multi-step process involving the reaction of cyclopropane carboxylic acid with 4-isopropylphenylmagnesium bromide, followed by a series of reactions with cyanogen bromide, ammonia, and acetic anhydride. The final product is obtained through recrystallization and purification.
Aplicaciones Científicas De Investigación
N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to increase GABA levels in the brain, which can reduce seizure activity and alleviate symptoms of anxiety and depression. N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide has also been studied for its potential use in treating cocaine addiction, as it can reduce cocaine-induced dopamine release in the brain.
Propiedades
IUPAC Name |
N-(1-cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-11(2)12-3-5-13(6-4-12)14-9-15(14)16(20)19-17(10-18)7-8-17/h3-6,11,14-15H,7-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVJRMYLKDBIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC2C(=O)NC3(CC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

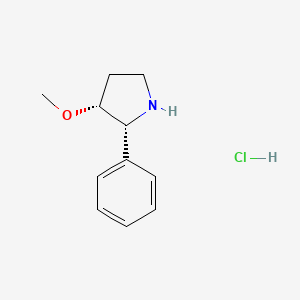
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2853335.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide](/img/structure/B2853336.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2853341.png)
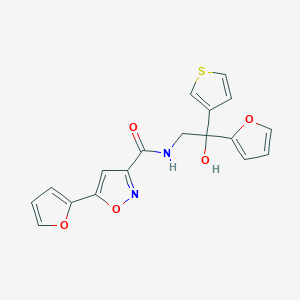

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2853348.png)
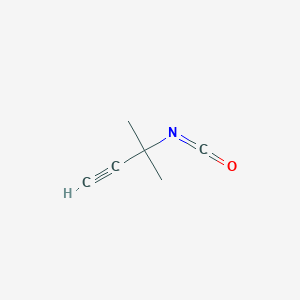
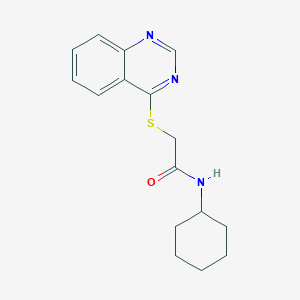
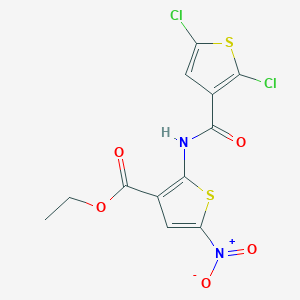
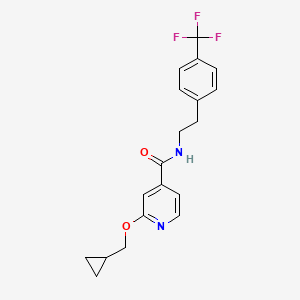
![N-(7-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B2853356.png)
![(Z)-4-(N,N-diallylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2853357.png)